![molecular formula C13H17N3O2S2 B12341355 2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)
2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(2-Methylpropan-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methancarbohydrazonoylcyanid ist eine komplexe organische Verbindung, die sich durch ihre einzigartigen Strukturmerkmale auszeichnet. Diese Verbindung enthält eine Sulfonylgruppe, eine Cyanidgruppe und eine Methancarbohydrazonoyl-Einheit, was sie zu einem interessanten Forschungsgegenstand in verschiedenen wissenschaftlichen Bereichen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Z)-1-(2-Methylpropan-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methancarbohydrazonoylcyanid umfasst in der Regel mehrere Schritte, darunter die Bildung von Sulfonylradikalen und anschließende Reaktionen mit anderen organischen Zwischenprodukten. Eine übliche Methode beinhaltet die Erzeugung von Sulfonylradikalen aus Dimethylsulfamoylchlorid unter redoxneutralen Bedingungen . Dieser Prozess wird durch sichtlicht-aktivierte Photokatalysatoren erleichtert, die die Reaktivität der Zwischenprodukte steuern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Chromatographie, kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(Z)-1-(2-Methylpropan-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methancarbohydrazonoylcyanid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfonylgruppe kann oxidiert werden, um Sulfonate zu bilden.
Reduktion: Die Cyanidgruppe kann reduziert werden, um primäre Amine zu bilden.
Substitution: Die Methancarbohydrazonoyl-Einheit kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Acetonitril oder Dichlormethan.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfonate, primäre Amine und substituierte Hydrazone, abhängig vom spezifischen Reaktionsweg und den verwendeten Bedingungen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (Z)-1-(2-Methylpropan-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methancarbohydrazonoylcyanid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartigen funktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzym-Wechselwirkungen und Stoffwechselwege zu untersuchen, an denen Sulfonyl- und Cyanidgruppen beteiligt sind. Sie kann auch als Sonde zur Untersuchung zellulärer Prozesse dienen.
Medizin
In der Medizin können Derivate dieser Verbindung potenzielle therapeutische Anwendungen haben, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen. Seine Strukturmerkmale ermöglichen die Gestaltung von Molekülen mit hoher Spezifität und Potenz.
Industrie
Im Industriesektor kann (Z)-1-(2-Methylpropan-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methancarbohydrazonoylcyanid bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine Reaktivität und Stabilität machen es für verschiedene Fertigungsprozesse geeignet.
Wirkmechanismus
Der Wirkmechanismus von (Z)-1-(2-Methylpropan-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methancarbohydrazonoylcyanid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Sulfonylgruppe kann kovalente Bindungen mit nukleophilen Resten in Proteinen bilden, während die Cyanidgruppe die Enzymaktivität durch Bindung an Metall-Kofaktoren hemmen kann. Diese Wechselwirkungen können biochemische Pfade und Zellfunktionen modulieren.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl and cyanide groups. It may also serve as a probe for investigating cellular processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and potency.
Industry
In the industrial sector, (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the cyanide group can inhibit enzyme activity by binding to metal cofactors. These interactions can modulate biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfonylhydrazide: Verbindungen, die Sulfonylhydrazidgruppen enthalten, teilen ähnliche Reaktivität und Anwendungen.
Sulfonamide: Diese Verbindungen weisen ähnliche Strukturmerkmale auf und werden in der medizinischen Chemie häufig eingesetzt.
Cyanhydrazone: Verbindungen mit Cyanhydrazon-Einheiten zeigen ähnliches chemisches Verhalten und werden in verschiedenen Forschungsanwendungen eingesetzt.
Einzigartigkeit
(Z)-1-(2-Methylpropan-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methancarbohydrazonoylcyanid ist einzigartig durch seine Kombination aus Sulfonyl-, Cyanid- und Methancarbohydrazonoyl-Gruppen
Eigenschaften
Molekularformel |
C13H17N3O2S2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(1E)-1-tert-butylsulfonyl-N-(4-methylsulfanylanilino)methanimidoyl cyanide |
InChI |
InChI=1S/C13H17N3O2S2/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3/b16-12+ |
InChI-Schlüssel |
RZYWHOPOHRFRMI-FOWTUZBSSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)SC)/C#N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)SC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
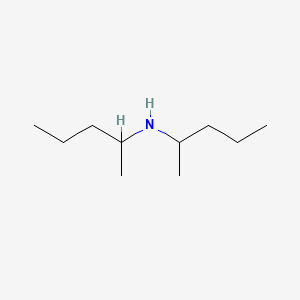
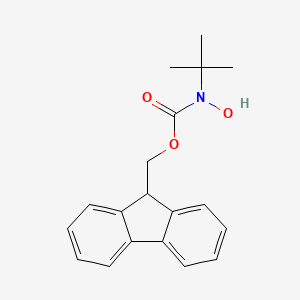
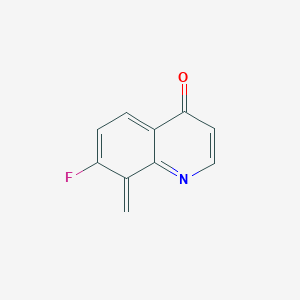

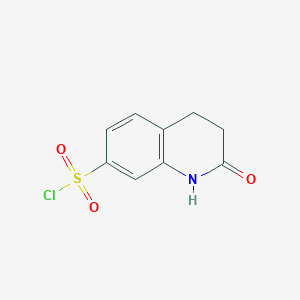
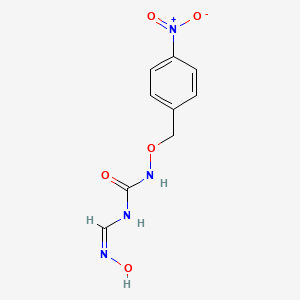
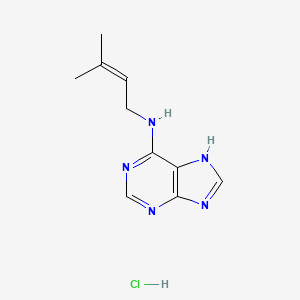

![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
